4-Iodo-2-phenoxypyridine chemical properties and structure
4-Iodo-2-phenoxypyridine chemical properties and structure
An In-Depth Technical Guide to 4-Iodo-2-phenoxypyridine: Structure, Properties, and Synthetic Utility
Introduction
4-Iodo-2-phenoxypyridine is a halogenated aromatic heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. As a substituted pyridine derivative, it combines the structural features of a pyridine ring, a phenoxy ether linkage, and a reactive iodine atom. This unique combination makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The strategic placement of the iodo and phenoxy groups allows for selective functionalization, enabling its incorporation into diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic pathways, and potential applications, tailored for professionals in chemical research and drug development. Its primary identifier in chemical literature and databases is CAS Number 1353776-69-8.[1][2]
Chemical Structure and Identifiers
The molecular architecture of 4-Iodo-2-phenoxypyridine consists of a pyridine ring substituted at the 2-position with a phenoxy group (-OPh) and at the 4-position with an iodine atom. This arrangement dictates its reactivity and potential for further chemical modification.
Key Identifiers:
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IUPAC Name: 4-iodo-2-phenoxypyridine
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Molecular Formula: C₁₁H₈INO
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Molecular Weight: 297.09 g/mol
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Canonical SMILES: C1=CC=C(C=C1)OC2=CC(=CC=N2)I
Below is a diagram illustrating the chemical structure of 4-Iodo-2-phenoxypyridine.
Caption: Chemical structure of 4-Iodo-2-phenoxypyridine.
Physicochemical Properties
The physicochemical properties of 4-Iodo-2-phenoxypyridine are crucial for determining its behavior in chemical reactions and biological systems. While extensive experimental data is not widely published, predicted values from computational models provide valuable insights.
| Property | Value | Source |
| Boiling Point | 349.7 ± 27.0 °C (Predicted) | [3] |
| Density | 1.694 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.16 ± 0.20 (Predicted) | [3] |
These predicted values suggest that 4-Iodo-2-phenoxypyridine is a high-boiling liquid or solid at room temperature with a density significantly greater than water. The low predicted pKa indicates it is a very weak base, a common characteristic of pyridines with electron-withdrawing substituents.
Synthesis and Reaction Mechanisms
While a specific, peer-reviewed synthesis for 4-Iodo-2-phenoxypyridine is not detailed in readily available literature, a logical and efficient synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-4-iodopyridine, with phenol.
Proposed Synthetic Protocol:
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Reactant Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.1 equivalents) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
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Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents), to the solution at 0 °C to deprotonate the phenol, forming the more nucleophilic sodium or potassium phenoxide in situ. The choice of a strong base is critical to ensure complete formation of the phenoxide, which is a superior nucleophile compared to neutral phenol.
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Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of 2-chloro-4-iodopyridine (1.0 equivalent) in the same solvent dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated (e.g., 80-120 °C) to facilitate the substitution reaction. The chloro-substituent at the 2-position is susceptible to nucleophilic attack, and its displacement by the phenoxide yields the desired 4-Iodo-2-phenoxypyridine.
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Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature and quenched by the addition of water. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-Iodo-2-phenoxypyridine.
The following flowchart illustrates the key stages of this proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of 4-Iodo-2-phenoxypyridine.
Reactivity and Applications in Drug Discovery
The reactivity of 4-Iodo-2-phenoxypyridine is primarily centered around the carbon-iodine bond. The iodine atom at the 4-position is an excellent leaving group, making this position highly amenable to transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, via reactions such as:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
This synthetic versatility makes 4-Iodo-2-phenoxypyridine a valuable intermediate. The phenoxypyridine scaffold itself is present in a number of biologically active molecules. While specific applications of this exact molecule are not widely documented, its structural motifs are relevant in the design of enzyme inhibitors and other therapeutic agents. For example, related substituted phenoxyphenyl-pyridine structures have been investigated as inhibitors of enzymes like 11β-hydroxylase, which is a target for treating Cushing's syndrome.[4]
Anticipated Spectral Data
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¹H NMR: The spectrum would be expected to show distinct signals for the protons on both the pyridine and phenyl rings. The three protons on the pyridine ring would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The five protons of the phenoxy group would also resonate in the aromatic region (typically δ 7.0-7.5 ppm). The proton adjacent to the nitrogen on the pyridine ring is expected to be the most downfield-shifted.[5]
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¹³C NMR: The ¹³C NMR spectrum would display 11 distinct signals for the carbon atoms. The carbon atom bonded to the iodine (C4) would be expected to appear at a relatively upfield chemical shift for an aromatic carbon (around δ 90-110 ppm) due to the heavy atom effect of iodine. The carbon attached to the oxygen (C2) and the carbons of the phenoxy group would appear in the typical aromatic region (δ 110-160 ppm).
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IR Spectroscopy: The IR spectrum would show characteristic absorption bands. Key expected peaks include those for aromatic C-H stretching (around 3050-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (around 1400-1600 cm⁻¹), and a strong C-O-C (aryl ether) stretching band (around 1200-1250 cm⁻¹). The C-I stretching vibration would appear in the far-IR region (typically below 600 cm⁻¹).[6]
Safety and Handling
As with any halogenated organic compound, 4-Iodo-2-phenoxypyridine should be handled with appropriate safety precautions. Although a specific safety data sheet (SDS) is not widely available, general guidelines for similar chemicals should be followed.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4-Iodo-2-phenoxypyridine stands out as a synthetically valuable building block with considerable potential for applications in the development of complex organic molecules and novel pharmaceuticals. Its dual functionality—a reactive iodo-substituent ideal for cross-coupling reactions and a stable phenoxy group—provides chemists with a versatile platform for molecular design. While detailed experimental data on this specific compound is limited, its properties and reactivity can be reliably inferred from established chemical principles and data on related structures. Future research leveraging this compound is poised to contribute to advancements in both synthetic methodology and medicinal chemistry.
References
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National Center for Biotechnology Information. "4-Iodopyridine." PubChem Compound Summary for CID 609492. [Link]
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Zilla, M. K., Mahajan, S., Khajuria, R., Gupta, V. K., Kapoor, K. K., & Ali, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3477–3483. [Link]
- Patel, H. R., & Patel, V. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(3).
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St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
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Lucas, X., et al. (2015). Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising new lead for discovering inhibitors of both human and rat 11β-Hydroxylase. European Journal of Medicinal Chemistry, 96, 139-50. [Link]
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